molecular formula C8H8N2O4S B8777466 7-Hydroxy-6-methyl-8-nitro-2H-thiazolo[3,2-A]pyridin-5(3H)-one CAS No. 1303510-46-4

7-Hydroxy-6-methyl-8-nitro-2H-thiazolo[3,2-A]pyridin-5(3H)-one

Cat. No. B8777466
CAS RN: 1303510-46-4
M. Wt: 228.23 g/mol
InChI Key: DWPQRKFZVJIGAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxy-6-methyl-8-nitro-2H-thiazolo[3,2-A]pyridin-5(3H)-one is a useful research compound. Its molecular formula is C8H8N2O4S and its molecular weight is 228.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Hydroxy-6-methyl-8-nitro-2H-thiazolo[3,2-A]pyridin-5(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy-6-methyl-8-nitro-2H-thiazolo[3,2-A]pyridin-5(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1303510-46-4

Product Name

7-Hydroxy-6-methyl-8-nitro-2H-thiazolo[3,2-A]pyridin-5(3H)-one

Molecular Formula

C8H8N2O4S

Molecular Weight

228.23 g/mol

IUPAC Name

7-hydroxy-6-methyl-8-nitro-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one

InChI

InChI=1S/C8H8N2O4S/c1-4-6(11)5(10(13)14)8-9(7(4)12)2-3-15-8/h11H,2-3H2,1H3

InChI Key

DWPQRKFZVJIGAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2N(C1=O)CCS2)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Nitromethylene-thiazolidine (7.3 g, 50 mmol) and 2-methyl-malonic acid bis-(2,4,6-trichloro-phenyl) ester (23.8 g, 50 mmol) in xylene (80 mL) was taken in a reaction flask and the flask was heated to reflux for 3 hours. The reaction mixture was monitored by TLC (100% ethylacetate). The reaction mixture was cooled, concentrated and partitioned between DCM and water. The organic layer was washed with water, brine solution, dried over Na2SO4 and concentrated. The crude product was kept at 0° C. for overnight. The solid formed was collected and washed with hexane and ether to afford 5.3 g of the product (46% yield).
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
46%

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